8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a synthetic compound with significant potential in medicinal chemistry. It belongs to a class of pyrimidine derivatives, which are commonly explored for their biological activities, including anti-cancer properties. The compound's unique bicyclic structure contributes to its pharmacological profile.
The compound is classified under the chemical category of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities. Its Chemical Abstracts Service (CAS) number is 1956382-99-2, and it has a molecular formula of C₁₄H₁₄ClN₃O, with a molecular weight of 275.73 g/mol . This classification highlights its relevance in pharmaceutical applications, particularly as an intermediate in synthesizing more complex therapeutic agents.
The synthesis of 8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one can be approached through various synthetic routes involving bicyclo[3.1.0]hexane derivatives. One potential method includes:
These methods require careful control of reaction conditions to optimize yield and purity.
The molecular structure of 8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one features a bicyclic system fused to a pyrimidine ring, characterized by:
The structural formula can be represented as follows:
The compound is expected to participate in various chemical reactions typical for pyrimidine derivatives:
These reactions are essential for exploring the compound's derivatives with enhanced biological properties.
The mechanism of action for 8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one likely involves interaction with specific biological targets such as enzymes or receptors involved in cell proliferation or signaling pathways associated with cancer progression.
Research suggests that similar compounds act as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are validated targets for cancer therapy . The precise mechanism would require further biochemical studies to elucidate binding affinities and inhibition constants.
The physical properties of 8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one include:
The primary application of 8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one lies in its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer agents targeting CDK pathways . Its unique structural features make it a candidate for further research into its efficacy against various cancer types, especially in combination therapies aimed at enhancing treatment outcomes for patients with advanced malignancies.
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5